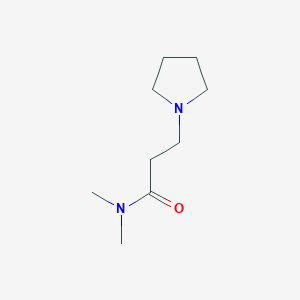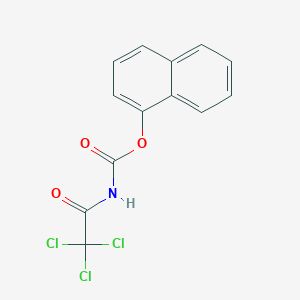![molecular formula C16H18N2O B14712669 4-tert-butyl-2-[(E)-phenyldiazenyl]phenol CAS No. 15331-61-0](/img/structure/B14712669.png)
4-tert-butyl-2-[(E)-phenyldiazenyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-2-[(E)-phenyldiazenyl]phenol is an organic compound that belongs to the class of azo compounds It is characterized by the presence of a phenol group substituted with a tert-butyl group and a phenyldiazenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-2-[(E)-phenyldiazenyl]phenol typically involves the diazotization of aniline derivatives followed by coupling with phenolic compounds. One common method involves the reaction of 4-tert-butylaniline with nitrous acid to form the diazonium salt, which is then coupled with phenol under alkaline conditions to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-tert-butyl-2-[(E)-phenyldiazenyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and hydrazines.
Substitution: Halogenated and nitrated derivatives.
Aplicaciones Científicas De Investigación
4-tert-butyl-2-[(E)-phenyldiazenyl]phenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-2-[(E)-phenyldiazenyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds and interact with active sites, while the azo group can undergo redox reactions, influencing cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-butylphenol: Shares the tert-butyl and phenol groups but lacks the azo group.
2,4-di-tert-butylphenol: Contains two tert-butyl groups and a phenol group.
4-tert-butyl-2,6-dimethylphenol: Similar structure with additional methyl groups.
Propiedades
Número CAS |
15331-61-0 |
|---|---|
Fórmula molecular |
C16H18N2O |
Peso molecular |
254.33 g/mol |
Nombre IUPAC |
4-tert-butyl-2-phenyldiazenylphenol |
InChI |
InChI=1S/C16H18N2O/c1-16(2,3)12-9-10-15(19)14(11-12)18-17-13-7-5-4-6-8-13/h4-11,19H,1-3H3 |
Clave InChI |
IFYDLKKPIFEVOU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)O)N=NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(But-2-yn-1-yl)selanyl]benzene](/img/structure/B14712611.png)







![1,3-Bis[(cyclohexylamino)methyl]imidazolidine-2-thione](/img/structure/B14712655.png)

![2,3,6,7,8,9-Hexahydrodibenzo[b,d]furan-4(1h)-one](/img/structure/B14712667.png)
